N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine typically involves a multi-step process. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The triazole ring can be introduced through a click chemistry reaction between an azide and an alkyne. The phenyl groups are usually introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
N-Phenyl-5-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and rings, which contribute to its distinct chemical properties and potential applications. The presence of both the triazole and oxadiazole rings in the same molecule is particularly noteworthy, as it can lead to a wide range of chemical reactivity and biological activities.
Properties
CAS No. |
62352-37-8 |
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Molecular Formula |
C16H12N6O |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-phenyl-5-(2-phenyltriazol-4-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12N6O/c1-3-7-12(8-4-1)18-16-20-19-15(23-16)14-11-17-22(21-14)13-9-5-2-6-10-13/h1-11H,(H,18,20) |
InChI Key |
CEKSSAZWUNWBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(O2)C3=NN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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